molecular formula C14H16BrN3S B6420235 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325305-21-2

3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6420235
CAS RN: 1325305-21-2
M. Wt: 338.27 g/mol
InChI Key: KIQVZNNTGNQCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (BMT) is a novel synthetic organic compound with a wide range of applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry. BMT is a derivative of the triazaspirodecane family of compounds and is characterized by its unique three-dimensional structure. BMT has been widely studied for its potential applications in drug discovery and development due to its high structural complexity and biological activity.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in laboratory experiments include its high structural complexity and biological activity. Additionally, 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is relatively easy to synthesize using the Ugi reaction, which is a simple and cost-effective method. However, the mechanism of action of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is not yet fully understood and further research is needed to elucidate its biochemical and physiological effects.

Future Directions

The future directions for 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to evaluate the potential of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione as an inhibitor of the enzyme P450 and to explore its potential as an antioxidant and modulator of various receptor proteins. Furthermore, further studies are needed to evaluate the potential of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione to inhibit the growth of various cancer cell lines. Finally, further research is needed to explore the potential of 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in drug discovery and development.

Synthesis Methods

3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is synthesized by a process known as the “Ugi reaction”. This method involves the reaction of a primary amine, a carboxylic acid, and an aldehyde in the presence of an acid catalyst. The primary amine and carboxylic acid react to form an imine, which is then reacted with the aldehyde to form the desired product. The acid catalyst is necessary for the reaction to occur and is typically a strong mineral acid, such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been widely studied in the field of medicinal chemistry due to its potential applications in drug discovery and development. In particular, 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been investigated for its ability to inhibit the enzyme P450, which is involved in the metabolism of drugs in the body. 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has also been studied for its ability to act as an antioxidant and to modulate the activity of various receptor proteins. Additionally, 3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been used as a substrate in the synthesis of various compounds and has been investigated for its ability to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQVZNNTGNQCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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